rac 4-Amino Deprenyl

Description

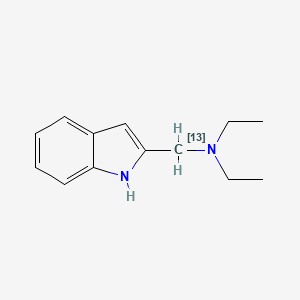

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rac 4 Amino Deprenyl and Its Stereoisomers

General Synthetic Routes to rac 4-Amino Deprenyl (B1670267)

General synthetic routes to racemic 4-Amino Deprenyl typically involve building the molecule through a series of functional group transformations and carbon-carbon bond formations. A common strategy for synthesizing substituted phenethylamines, including amphetamine derivatives, involves the preparation of a phenylacetone (B166967) or phenylpropanone intermediate, followed by reductive amination.

For rac 4-Amino Deprenyl, a plausible general route could begin with a precursor that already possesses or can be readily converted to the 4-amino substitution on the phenyl ring. For instance, a 4-substituted phenylacetone derivative could be synthesized. This intermediate could then undergo reductive amination. The amine component would need to incorporate the N-methyl and N-propargyl groups. Alternatively, a precursor amine with the correct substitution pattern could be sequentially alkylated. If a 4-nitro precursor is used, a reduction step would be necessary to convert the nitro group to the desired amino functionality mdpi.com.

A generalized synthetic sequence might involve:

Synthesis of a 4-amino-substituted phenylacetone or a precursor thereof.

Reductive amination of the ketone with methylamine, followed by propargylation of the secondary amine, or vice-versa.

Alternatively, direct reductive amination using N-methylpropargylamine, if available and stable under reaction conditions.

Enantioselective Synthesis Strategies for (R)- and (S)-4-Amino Deprenyl

Achieving enantiomerically pure (R)- or (S)-4-Amino Deprenyl requires methods that either introduce chirality stereoselectively during synthesis or resolve a pre-formed racemic mixture.

Chiral Auxiliaries in Amino Deprenyl Synthesis

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a reaction. While specific literature detailing the use of chiral auxiliaries for 4-Amino Deprenyl is limited, general strategies for synthesizing chiral amines and amino acids often employ this approach beilstein-journals.orgscielo.br. A chiral auxiliary could be attached to a precursor molecule, guiding the stereoselective formation of the alpha-methyl stereocenter. Following the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. Examples include using chiral amines or alcohols to form temporary amide or ester linkages that influence subsequent reactions.

Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis utilizes chiral catalysts (metal complexes, organocatalysts) to promote reactions with high enantioselectivity. For the synthesis of chiral amines like 4-Amino Deprenyl, methods such as asymmetric hydrogenation or asymmetric reductive amination are applicable. For instance, asymmetric transfer hydrogenation using chiral ruthenium catalysts has been employed for the synthesis of chiral amines researchgate.net. Similarly, asymmetric catalytic protocols for the synthesis of vicinal amino alcohols, which can be adapted for amine synthesis, have been reported using dual catalytic systems involving chiral ligands nih.gov. Palladium-catalyzed asymmetric synthesis is also a powerful tool for creating stereocenters in organic molecules nih.gov.

Resolution Techniques for Racemic Mixtures

Resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. For amines, several techniques are widely utilized:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives, N-acetylated amino acids) to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation via fractional crystallization . The separated salts are then treated with a base to liberate the individual enantiomers of the amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) employing chiral stationary phases (CSPs) are highly effective for separating enantiomers nih.govacs.orgcurrentseparations.com. Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, is also a powerful technique for enantiomeric resolution currentseparations.comresearchgate.netacs.org.

Enzymatic Resolution: Chemoenzymatic methods can be employed, where enzymes selectively react with one enantiomer of a racemic mixture, allowing for its separation from the unreacted enantiomer google.com. Lipases, for example, can be used for the kinetic resolution of chiral amines.

Precursor Synthesis and Derivatization for this compound Scaffolds

The synthesis of this compound relies on the availability of suitable precursors and efficient derivatization steps.

Phenylacetone/Phenylpropanone Precursors: The synthesis of the phenethylamine (B48288) backbone often starts with a phenylacetone derivative. For 4-Amino Deprenyl, a key precursor would be a 4-amino-substituted phenylacetone or a related compound. Synthesis of such intermediates can involve reactions such as the condensation of a 4-substituted benzaldehyde (B42025) with nitroethane, followed by reduction of the nitroalkene and subsequent functionalization to yield the ketone . If a 4-nitro precursor is used, the nitro group can be reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, metal-acid reduction) mdpi.com.

N-Alkylation and Methylation: The N-methyl and N-propargyl groups are typically introduced through alkylation reactions. The propargyl group is commonly installed by reacting the precursor amine with propargyl bromide or a similar propargylating agent in the presence of a base . The N-methyl group can be introduced via reductive methylation, often using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) nih.gov. These functionalizations can be performed sequentially or, in some cases, concurrently.

Analytical Methodologies for Purity and Stereochemical Assessment

Rigorous analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of this compound and its individual enantiomers.

Stereochemical Assessment: Determining the enantiomeric purity (enantiomeric excess, ee) and confirming the absolute configuration of the stereoisomers is critical.

Chiral HPLC/GC: These are the most widely used techniques, employing specialized chiral stationary phases that interact differentially with the enantiomers, leading to their separation nih.govacs.orgcurrentseparations.com.

Capillary Electrophoresis (CE): CE with chiral selectors, such as cyclodextrins, offers high separation efficiency for enantiomers currentseparations.comresearchgate.net.

NMR Spectroscopy: While achiral NMR cannot directly separate enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can convert enantiomers into diastereomers or diastereomeric complexes, which can then be resolved by achiral NMR nih.govnih.gov.

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) can provide information about the absolute configuration and enantiopurity of chiral molecules by detecting differential absorption of left and right circularly polarized light nih.gov.

Polarimetry: Measures the optical rotation of a sample, which is directly related to its enantiomeric composition.

Compound List

Preclinical Pharmacological Characterization of Rac 4 Amino Deprenyl

Enzyme Inhibition Kinetics and Selectivity

The evaluation of enzyme inhibition is crucial for understanding the potential therapeutic mechanisms and off-target effects of drug candidates. Research has explored the interaction of rac 4-Amino Deprenyl (B1670267) and related compounds with key enzyme systems involved in neurotransmitter metabolism and signaling.

Monoamine Oxidase A (MAO-A) Inhibition

Studies investigating the inhibitory effects of compounds structurally related to Deprenyl, such as those with amino substitutions, have provided insights into their interaction with MAO-A. While direct quantitative data for "rac 4-Amino Deprenyl" specifically on MAO-A were not found in the provided search results, related compounds have shown varying degrees of inhibition. For instance, in the context of polyamine analogs, compound 4 (a dianiline derivative) exhibited MAO-A inhibition with a KI of 0.62 ± 0.09 μM and KIES of 11 ± 2 μM mdpi.com. However, this compound did not show significant inhibition of MAO activity in specific cell lysates under tested conditions mdpi.com.

Monoamine Oxidase B (MAO-B) Inhibition

Similarly, research on related compounds has shed light on MAO-B inhibition. For the aforementioned polyamine analog, compound 4, MAO-B inhibition was characterized by a KI of 0.31 ± 0.05 μM and KIES of 15 ± 2 μM mdpi.com. This suggests a potential for MAO-B inhibition, a property shared with its parent compound, Deprenyl (Selegiline), which is a well-established selective MAO-B inhibitor wikipedia.orgpoison.orgdrugbank.com.

Inhibition of Other Relevant Enzyme Systems

Beyond monoamine oxidases, the potential inhibition of other enzyme systems by this compound or its analogues has been explored in broader research contexts. For example, studies on phenylglycine derivatives as potential acetylcholinesterase (AChE) inhibitors indicated that some racemic compounds (rac-4, rac-5, and rac-6) demonstrated good enzyme inhibition with Ki values in the range of 77.30 to 117.5 µM researchgate.net. These compounds exhibited a competitive inhibition pattern. Catechol-O-methyltransferase (COMT) is another enzyme system relevant to Parkinson's disease treatment, and inhibitors like entacapone (B1671355) can be co-prescribed with MAO-B inhibitors such as selegiline (B1681611) wikidoc.org. However, specific data on this compound's inhibition of COMT or other enzyme systems like acetylcholinesterase were not directly available in the provided search results.

Preclinical Pharmacokinetic and Biotransformation Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and identifying metabolites are critical for assessing a compound's suitability for further development.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Information regarding the specific ADME properties of "this compound" in animal models was not directly found in the provided search results. However, extensive data exist for the parent compound, Selegiline (L-deprenyl). Selegiline exhibits low oral bioavailability (4–10%), undergoes extensive first-pass metabolism in the liver, and is metabolized into desmethylselegiline, levomethamphetamine, and levoamphetamine wikipedia.orgdrugbank.comwikipedia.org. These metabolites are excreted primarily via urine drugbank.com. The pharmacokinetic profiles can vary significantly depending on the route of administration, with transdermal patches offering higher bioavailability and lower metabolite exposure compared to oral forms wikipedia.orgwikipedia.org.

Metabolite Identification and Characterization in Preclinical Systems

The metabolism of Selegiline in preclinical systems primarily occurs in the liver via the cytochrome P450 system, yielding desmethylselegiline, levomethamphetamine, and levoamphetamine, with the stereoselectivity of these metabolites being maintained drugbank.comwikipedia.orgdrugbank.com. L-methamphetamine accounts for a significant portion of the metabolite pool drugbank.com. These metabolites, particularly L-methamphetamine, have been implicated in the psychostimulant-like behavioral effects observed with selegiline nih.govresearchgate.net. Specific studies detailing the identification and characterization of metabolites for "this compound" were not identified in the provided search results.

Compound Name List:

this compound

Deprenyl (Selegiline)

Selegiline

L-deprenyl

Desmethylselegiline (DMS)

Levomethamphetamine (L-MA)

Levoamphetamine (L-A)

Aminoindan

Tacrine

Donepezil

Rivastigmine

Galanthamine

Entacapone

Tolcapone

Opicapone

Benserazide

Carbidopa

Apomorphine

Ropinirole

Cabergoline

Pramiplexole

Clorgyline

Pargyline

Safinamide

Moclobemide

Befloxatone

Esuprone

Bifemelane hydrochloride

Ladostigil

ASS234

(Rac)-Rasagiline

Tetrindole mesylate

(-)-2-Phenylpropylamine

MC4762

Harmane

Xanthone

Desmethoxyyangonin

Osthenol

(E)-8-(3-Chlorostyryl)caffeine

Tisolagiline

Methyl citrate (B86180)

LSD1/HDAC6-IN-2

MAO-A inhibitor 1

MAO-IN-M30 dihydrochloride (B599025)

TC-2153

Chrysophanol-1-O-β-gentiobioside

MAO-B-IN-25

MAO-B-IN-18

MAO-A/5-HT2AR-IN-1

MAO-B-IN-8

Tetrahydroharmine

(-)-2-Phenylpropylamine

Norharmane

Tranylcypromine

Menadione (vitamin K3)

1,4-naphthoquinone (32)

Menadione (33)

2,3,6-trimethyl-1,4-naphthoquinone (TMN)

Compound 4 (polyamine analog)

Compound 5 (polyamine analog)

Compound S5 (pyridazinobenzylpiperidine derivative)

Compound S16 (pyridazinobenzylpiperidine derivative)

Compound S15 (pyridazinobenzylpiperidine derivative)

Brain Permeability and Distribution Dynamics of this compound

Compounds structurally related to Deprenyl, such as Selegiline, are lipophilic amines that are known to readily cross the blood-brain barrier (BBB) snmjournals.org. This property is essential for their therapeutic effects, which are mediated within the central nervous system. Studies utilizing radiolabeled Selegiline (¹¹C-L-deprenyl) have demonstrated its distribution across various brain regions, with the highest concentrations observed in the thalamus and striatum, followed by the cortex, and lower concentrations in white matter snmjournals.org. Similarly, 4-Fluorodeprenyl, a fluorinated analogue, has shown rapid uptake and distribution across the BBB, with highest concentrations found in the brain and liver shortly after administration .

While direct quantitative data on the brain permeability and distribution dynamics of "this compound" is not extensively documented, its structural similarity to Deprenyl suggests a potential for similar BBB penetration and distribution within key brain areas involved in neurotransmitter regulation. The presence of an amino group could potentially influence its pharmacokinetic profile, including its ability to cross the BBB and its distribution patterns within the brain, though specific studies detailing these effects for "this compound" are scarce.

Table 1: Representative Brain Distribution of L-Deprenyl (Selegiline)

| Brain Region | Relative Uptake/Concentration |

| Thalamus | Highest |

| Striatum | Highest |

| Cortex | High |

| White Matter | Lower |

Note: This table reflects the distribution patterns observed for L-Deprenyl (Selegiline) and is presented as a representative example for compounds of this class.

Receptor Binding Profiles and Ligand Affinity Screening

Dopaminergic Receptor Interactions

Deprenyl and Selegiline are well-established inhibitors of MAO-B, an enzyme that metabolizes dopamine (B1211576). By inhibiting MAO-B, they increase dopamine levels in the brain, particularly in dopaminergic pathways like the nigrostriatal system, which is implicated in Parkinson's disease wikipedia.orgd-nb.infodrugbank.comnih.gov. While Selegiline is not known to have significant direct affinity for dopamine receptors themselves, its indirect effects on dopaminergic tone are substantial drugbank.comnih.govfda.gov. Studies have indicated that D-deprenyl, the other enantiomer of Deprenyl, exhibits high affinity for the sigma-1 receptor wikipedia.org. The specific interactions of "this compound" with dopamine receptors have not been widely reported.

Serotonergic Receptor Interactions

Other Neurotransmitter System Engagements

Beyond the primary monoaminergic systems, D-deprenyl has been noted to bind with high affinity to the sigma-1 receptor (Ki = 79 nM) wikipedia.org. Selegiline, in contrast, shows a lower affinity for this receptor. Selegiline has also been reported to have no significant affinity for glutamate (B1630785), muscarinic, or nicotinic receptors fda.gov. The engagement of "this compound" with other neurotransmitter systems or receptor targets remains an area requiring further investigation.

Table 2: Representative Receptor Binding Affinities of Deprenyl/Selegiline

| Receptor Target | Compound | Affinity (Ki/IC50) | Citation |

| Sigma-1 Receptor | d-Deprenyl | 79 nM | wikipedia.org |

| Adrenergic α2B Receptor | Selegiline | 0.3 µM | fda.gov |

| Dopamine D1 Receptor | Selegiline | No significant affinity | fda.gov |

| Dopamine D2 Receptor | Selegiline | No significant affinity | fda.gov |

| Serotonin (B10506) Receptors | Selegiline | No significant affinity | fda.gov |

| Glutamate Receptors | Selegiline | No significant affinity | fda.gov |

| Muscarinic Receptors | Selegiline | No significant affinity | fda.gov |

| Nicotinic Receptors | Selegiline | No significant affinity | fda.gov |

Note: This table presents binding data for Deprenyl and its enantiomer Selegiline. Specific binding data for "this compound" is not available in the reviewed literature.

Neurobiological Mechanisms and Molecular Targets of Rac 4 Amino Deprenyl

Modulation of Monoaminergic Neurotransmission

The primary mechanism of action for deprenyl (B1670267) and its analogues is the regulation of monoamine neurotransmitters—dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). cuni.cz This is mainly achieved through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of these neurotransmitters. cuni.czfrontiersin.org MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate preferences and inhibitor specificities. cuni.cz

rac-4-Amino Deprenyl's parent compound, deprenyl, is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B). nih.govnih.gov This selectivity is crucial to its effect on the dopamine system.

MAO-B Inhibition : MAO-B is the primary enzyme responsible for breaking down dopamine in the brain. parkinsons.org.uk By inhibiting MAO-B, deprenyl prevents dopamine degradation, leading to an increase in its synaptic concentration and availability. nih.govparkinsons.org.uk This potentiation of dopaminergic activity is a key mechanism. nih.gov Treatment with MAO-B inhibitors like rasagiline (B1678815) and deprenyl has been shown to increase dopamine levels in the medium and cells of rat pheochromocytoma PC12 cultures. frontiersin.org

Dopamine Releasing Properties : Beyond MAO-B inhibition, deprenyl is also considered a norepinephrine-dopamine releasing agent. wikipedia.org Its metabolite, L-methamphetamine, may enhance dopamine release from striatal tissues. nih.gov

Vesicular Monoamine Transporter (VMAT) Interaction : Monoamine neurotransmitters, including dopamine, are transported from the cytoplasm into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). academicjournals.orgwikipedia.org This process is essential for storing and releasing dopamine. While some drugs directly target VMAT2, the primary effect of MAO-B inhibitors is to increase the cytosolic concentration of dopamine available for transport by VMAT2. elifesciences.orgnih.gov

Table 1: Effects on the Dopamine System by Deprenyl Analogues

| Mechanism | Effect | Outcome |

|---|---|---|

| MAO-B Inhibition | Reduces enzymatic degradation of dopamine. parkinsons.org.uk | Increased synaptic and cellular dopamine levels. nih.gov |

| Dopamine Release | Promotes the release of dopamine from nerve terminals. wikipedia.orgnih.gov | Enhanced dopaminergic neurotransmission. |

| VMAT2 Function | Increases cytosolic dopamine available for vesicular packaging. nih.gov | Potentially greater vesicular loading and release of dopamine. |

The regulation of the serotonin system by deprenyl is dose-dependent and linked to its selectivity for MAO-B.

MAO Isoform Selectivity : MAO-A is the principal enzyme for serotonin metabolism. cuni.cz At standard doses, selective MAO-B inhibitors like deprenyl have a minimal direct impact on serotonin levels. nih.gov

High-Dose Effects : This selectivity for MAO-B can be lost at higher doses. wikipedia.org When this occurs, the drug also inhibits MAO-A, leading to a reduction in serotonin breakdown and a subsequent increase in its synaptic concentration. wikipedia.orgmedscape.com This mechanism is similar to that of non-selective MAOIs or MAO-A inhibitors used in the treatment of depression. medscape.com

Serotonin Reuptake : Selective serotonin reuptake inhibitors (SSRIs), such as sertraline, function by blocking the serotonin transporter (SERT), which is a different mechanism from MAO inhibition. drugbank.com Deprenyl itself does not have a significant direct effect on serotonin reuptake. drugbank.com

Deprenyl modulates the norepinephrine system through several actions.

Norepinephrine Release : The parent compound is described as a norepinephrine-dopamine releasing agent. wikipedia.org

MAO Inhibition : Both MAO-A and MAO-B are involved in the metabolism of norepinephrine, though MAO-A plays a larger role. cuni.cz The inhibition of MAO-B by deprenyl can contribute to a modest increase in norepinephrine levels. At higher, non-selective doses, the inhibition of MAO-A would lead to a more substantial increase in norepinephrine. wikipedia.org

Neurotoxin Protection : (-)-Deprenyl has been shown to protect against the noradrenergic toxin DSP-4, suggesting an interaction with the norepinephrine system that preserves its integrity. nih.gov

Table 2: Monoaminergic System Modulation by Deprenyl

| System | Primary Mechanism | Effect |

|---|---|---|

| Dopamine | Selective MAO-B Inhibition nih.gov | Significant Increase |

| Serotonin | MAO-A Inhibition (at high doses) wikipedia.org | Dose-dependent Increase |

| Norepinephrine | Norepinephrine Release & MAO-B Inhibition wikipedia.org | Moderate Increase |

Neurotrophic and Neurorestorative Effects

Beyond modulating neurotransmitter levels, compounds in the deprenyl family have demonstrated properties that support neuronal survival and plasticity, often independent of MAO inhibition. nih.govresearchgate.net

A significant aspect of the neurorestorative potential of deprenyl-related compounds is their ability to increase the expression of powerful neurotrophic factors.

BDNF and GDNF Upregulation : Studies on related anti-Parkinsonian MAO-B inhibitors, such as rasagiline, have shown that they enhance the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). researchgate.netnih.gov BDNF promotes the survival of various neurons and is critical for brain development and neuroprotection. openaccessjournals.commdpi.comfrontiersin.org GDNF is a potent survival factor for midbrain dopaminergic neurons. openaccessjournals.commdpi.com This induction of neurotrophic factors is considered a key part of the neuroprotective mechanism of these drugs. nih.gov

Anti-Apoptotic Mechanisms : The neuroprotective effects are linked to the suppression of apoptosis (programmed cell death). Rasagiline, a propargylamine (B41283) structurally related to deprenyl, has been shown to prevent the disruption of mitochondrial membrane potential, a critical early step in the apoptotic cascade. nih.gov This anti-apoptotic activity may be mediated by presently unknown metabolites and is separate from MAO-B inhibition. nih.gov

The induction of neurotrophic factors directly influences synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, forming the cellular basis of learning and memory.

Role of BDNF : BDNF is a key regulator of synaptic plasticity. frontiersin.org It plays an essential role in long-term potentiation (LTP), a persistent strengthening of synapses that results from patterns of activity. nih.gov BDNF signaling through its receptor, TrkB, activates downstream pathways that are crucial for neurogenesis, neuronal growth, and enhancing synaptic function. frontiersin.org

Actin Cytoskeleton and Spine Morphology : The structural basis for synaptic plasticity involves the remodeling of the actin cytoskeleton within dendritic spines (the postsynaptic receptive compartments). Rho family small GTPases, including Rac1, are critical regulators of this process. nih.gov The activation of Rac1 is linked to the growth and maturation of dendritic spines. nih.gov Neurotrophic factor signaling, such as that initiated by BDNF, can influence these pathways, thereby facilitating the structural changes that underlie synaptic remodeling and plasticity. cuni.czresearchgate.net

Table 3: Summary of Neurotrophic and Neurorestorative Findings for Deprenyl and Related Compounds

| Effect | Key Finding | Associated Molecules |

|---|---|---|

| Neurotrophic Factor Induction | Upregulation of BDNF and GDNF expression. nih.gov | BDNF, GDNF |

| Neuroprotection | Suppression of apoptosis by stabilizing mitochondrial function. nih.gov | Bcl-2 family proteins, Caspase-3 |

| Synaptic Plasticity | Promotion of mechanisms underlying LTP and spine growth. nih.gov | BDNF, TrkB, Rac1 |

Neuronal Survival Pathways

A significant aspect of the neuroprotective profile of deprenyl-related compounds is their ability to intervene in the molecular cascade of apoptosis, or programmed cell death. These compounds have been shown to enhance the viability of neurons by modulating key proteins and pathways involved in cell survival.

L-deprenyl, for instance, has demonstrated potent anti-apoptotic activity. nih.gov Its neuroprotective effects are associated with the upregulation of anti-apoptotic genes and the stabilization of mitochondrial function. nih.govspandidos-publications.com A primary mechanism is the increased expression of B-cell lymphoma 2 (Bcl-2), a key protein that blocks the apoptotic pathway. nih.govspandidos-publications.com By promoting the expression of Bcl-2 family members, these compounds help to maintain the integrity of the mitochondrial membrane and prevent the release of pro-apoptotic factors like cytochrome c. nih.govspandidos-publications.com

Studies have shown that L-deprenyl can significantly reduce the number of apoptotic cells in response to injury. For example, in a model of spinal cord injury, treatment with L-deprenyl resulted in a substantial decrease in apoptotic cells compared to untreated controls. nih.gov Similarly, the related compound rasagiline has been found to prevent the loss of mitochondrial membrane potential, which is a critical early step in the apoptotic process, thereby inhibiting the subsequent activation of executioner enzymes like caspase-3 and the fragmentation of DNA. nih.gov This anti-apoptotic function is considered crucial for rescuing neurons from degeneration in various neurotoxic and disease models. nih.govnih.gov It is believed that specific metabolites of these propargylamine compounds may be responsible for this anti-apoptotic activity, independent of MAO inhibition. nih.gov

Mitochondrial Function and Bioenergetics

The mitochondrion is a central hub for cellular energy production and a critical regulator of cell death pathways. The ability of deprenyl-related compounds to preserve mitochondrial function is a cornerstone of their neuroprotective action. This involves enhancing energy production and potentially regulating the physical dynamics of mitochondria.

Impact on Mitochondrial Respiration and ATP Production

Mitochondrial respiration, or oxidative phosphorylation, is the process by which cells utilize oxygen and nutrients to generate adenosine (B11128) triphosphate (ATP), the primary cellular energy currency. wikipedia.org This process is essential for neuronal function and survival. mdpi.com Research on L-deprenyl has provided evidence of its capacity to improve mitochondrial bioenergetics.

Treatment with L-deprenyl has been shown to enhance brain mitochondrial function by directly influencing the electron transport chain. nih.gov Specifically, studies in mice demonstrated a significant increase in state 3 respiration (the active state of ATP synthesis) following L-deprenyl administration, while state 4 respiration (the resting state) remained unchanged. nih.gov This indicates a more efficient coupling of oxygen consumption to ATP production. Furthermore, the activity of cytochrome c oxidase (Complex IV), a critical enzyme in the electron transport chain, was found to be increased. nih.goviosrjournals.org By boosting the efficiency of the respiratory chain, these compounds help maintain adequate ATP levels, which is vital for neuronal homeostasis and for counteracting the energetic deficits observed in neurodegenerative conditions. mdpi.com This improvement in mitochondrial function is also linked to a reduction in the production of reactive oxygen species (ROS), as decreased MAO-B activity leads to less hydrogen peroxide generation. nih.gov

| Parameter | Effect of L-Deprenyl Treatment | Significance |

|---|---|---|

| State 3 Respiration (Oxygen Uptake) | 51% Increase | Enhanced capacity for ATP synthesis. nih.gov |

| State 4 Respiration | No Significant Change | Suggests no increase in proton leak. nih.gov |

| Cytochrome c Oxidase Activity | Increased | Improved electron transport chain function. nih.gov |

| Monoamine Oxidase (MAO) Activity | 55% Decrease | Reduced substrate for ROS production. nih.gov |

| Hydrogen Peroxide (H₂O₂) Production | Significantly Decreased | Lowered oxidative stress. nih.gov |

Regulation of Mitochondrial Dynamics (Fusion/Fission)

Mitochondrial dynamics, the balance between the fusion of mitochondria into elongated networks and their fission into smaller, distinct organelles, is critical for maintaining a healthy mitochondrial population. aginganddisease.org Fusion allows for the mixing of mitochondrial contents, compensating for defects, while fission is essential for removing damaged mitochondria and for cellular distribution. core.ac.uk An imbalance towards excessive fission is often observed in neurodegenerative processes. aginganddisease.org

While direct studies on rac 4-Amino Deprenyl's effect on mitochondrial dynamics are not available, the pathways it is presumed to influence are linked to this process. Neuroprotective proteins such as Parkin and PINK1, whose pathways can be modulated by compounds that preserve mitochondrial health, are key regulators of mitochondrial dynamics. core.ac.uk They orchestrate the removal of damaged mitochondria (mitophagy) and regulate the ubiquitination of fusion and fission proteins like mitofusins (Mfn1, Mfn2) and dynamin-related protein 1 (Drp1). core.ac.uk By preserving mitochondrial integrity and reducing oxidative stress, deprenyl-like compounds may indirectly support a healthy balance of mitochondrial fusion and fission, preventing the accumulation of fragmented, dysfunctional mitochondria that contribute to neuronal death. plos.org

Cellular Signaling Pathways Modulated by this compound

The neuroprotective effects of propargylamine derivatives are also mediated through the modulation of key intracellular signaling cascades that regulate gene expression, cell survival, and differentiation. The MAPK/ERK and PI3K/Akt pathways are two prominent examples.

MAPK/ERK Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that transduces signals from cell surface receptors to the nucleus, influencing a wide array of cellular processes including proliferation, differentiation, and survival. qiagen.comwikipedia.org Activation of this pathway is generally associated with pro-survival and growth-promoting outcomes. nih.gov

The propargylamine moiety, a key structural feature of compounds like L-deprenyl and rasagiline, is considered essential for inducing gene expression changes via this pathway. researchgate.net Rasagiline has been shown to activate signaling cascades involving PKC and ERK, which in turn can lead to the activation of transcription factors like NF-κB. researchgate.net This activation ultimately promotes the expression of neuroprotective genes, including the anti-apoptotic protein Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). researchgate.net The activation of the ERK pathway represents a significant mechanism by which these compounds can actively promote neuronal resilience against degenerative insults. researchgate.net

PI3K/Akt Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a fundamental signaling route that plays a central role in promoting cell survival and inhibiting apoptosis. researchgate.net Activation of this pathway is a key mechanism for neuroprotection conferred by various growth factors and therapeutic agents.

Research on rasagiline has demonstrated its ability to activate the PI3K/Akt survival pathway. researchgate.net This activation is often initiated by the stimulation of tyrosine kinase (Trk) receptors, which can be triggered by an increase in neurotrophic factors induced by the drug. researchgate.net Once activated, Akt (also known as Protein Kinase B) phosphorylates and inactivates several pro-apoptotic targets, including GSK-3β and the Forkhead family of transcription factors. researchgate.net By inhibiting these downstream effectors, the PI3K/Akt pathway effectively blocks apoptotic signaling and promotes cell survival. researchgate.net The interplay between the PI3K/Akt and Rac signaling pathways can further amplify these survival signals. nih.gov The neurorescue effects of rasagiline in toxin-induced models of Parkinson's disease have been directly linked to the robust activation of the Ras-dependent PI3K-Akt pathway, highlighting its importance in protecting dopaminergic neurons. researchgate.net

| Pathway | Key Molecules | Downstream Effect | Reference |

|---|---|---|---|

| MAPK/ERK | Ras, Raf, MEK, ERK | Induction of pro-survival genes (e.g., Bcl-2, BDNF) | researchgate.net |

| PI3K/Akt | PI3K, Akt, GSK-3β | Inhibition of apoptosis, promotion of cell survival | researchgate.net |

Autophagy and Proteasomal Systems

The ubiquitin-proteasome system (UPS) and autophagy are two principal pathways for protein degradation, essential for maintaining cellular homeostasis. nih.govmdpi.com The UPS is primarily responsible for breaking down short-lived and abnormal proteins, while autophagy targets long-lived proteins, aggregates, and entire organelles for lysosomal degradation. nih.govmdpi.com Dysfunction in these systems is linked to the accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases. mdpi.com

Currently, there is no available research specifically investigating the effects of this compound on either the autophagy pathway or the proteasomal system within the CNS. It is unknown whether this compound can modulate the intricate balance between these two critical protein quality control mechanisms.

Preclinical Investigations into Anti-inflammatory and Immunomodulatory Actions in the Central Nervous System

Neuroinflammation is a key process in the pathology of various CNS disorders, characterized by the activation of glial cells and the production of inflammatory mediators. frontiersin.orgmdpi.com Glial cells, including microglia and astrocytes, are central to the brain's immune response. uq.edu.aumedicalnewstoday.com

Microglial Activation Modulation

Microglia are the resident immune cells of the CNS, acting as sensors for pathogens and cellular damage. frontiersin.orguq.edu.au Upon activation, microglia can adopt different phenotypes, releasing a variety of substances, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.org While this response is protective in the short term, chronic microglial activation contributes to neurotoxicity. frontiersin.org There are no specific studies to date that have examined how this compound influences microglial activation or modulates their phenotypic states in the CNS.

Astrocyte Reactivity and Regulation

Astrocytes, the most abundant glial cells in the CNS, are crucial for maintaining brain homeostasis, supporting neurons, and regulating neurotransmission. nih.gov In response to injury or disease, astrocytes undergo a process known as reactive astrogliosis, which involves a spectrum of changes from mild alterations to the formation of a glial scar. nih.gov Reactive astrocytes can release both pro- and anti-inflammatory molecules, playing a dual role in neuroinflammation. mdpi.commdpi.com The specific effects of this compound on astrocyte reactivity, their morphological changes, and their regulatory functions within the CNS have not been documented in preclinical studies.

Cytokine and Chemokine Expression Profiles

Cytokines and chemokines are signaling proteins that orchestrate the inflammatory response. nih.gov In the CNS, their expression is tightly regulated, and an imbalance between pro-inflammatory and anti-inflammatory cytokines can drive pathology. nih.gov Pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α are often upregulated in neurodegenerative conditions, while anti-inflammatory cytokines such as IL-4 and IL-10 work to resolve inflammation. nih.goveurofins-biomnis.com A comprehensive analysis of how this compound might alter the expression profile of a wide array of cytokines and chemokines within the CNS is currently unavailable. Such studies would be crucial for determining its potential immunomodulatory properties.

In Vitro and in Vivo Preclinical Models for Assessing Rac 4 Amino Deprenyl Activity

Cell-Based Assays for Neuroprotection and Neurogenesis

There is no specific information available on the use of rac 4-Amino Deprenyl (B1670267) in primary neuronal cultures, glial cell lines, or stem cell-derived neuronal models. Similarly, its effects in cellular models of oxidative stress and excitotoxicity have not been documented in the accessible scientific literature.

Primary Neuronal Cultures and Glial Cell Lines

No studies were identified that investigated the neuroprotective or neurogenic effects of rac 4-Amino Deprenyl in primary neuronal cultures or various glial cell lines. Research in this area is crucial for understanding a compound's direct effects on neural cells and its potential mechanisms of action.

Stem Cell-Derived Neuronal Models

The evaluation of this compound in stem cell-derived models, which offer a more translational approach to studying neurodegenerative diseases, has not been reported. Such models are instrumental in assessing the therapeutic potential of novel compounds on human neurons.

Cellular Models of Oxidative Stress and Excitotoxicity

Detailed investigations into the ability of this compound to mitigate neuronal damage in cellular models of oxidative stress (e.g., induced by toxins like rotenone (B1679576) or hydrogen peroxide) or excitotoxicity (e.g., mediated by glutamate (B1630785) receptor agonists like NMDA) are absent from the current body of scientific literature.

Preclinical In Vivo Models of Neurological and Neurodegenerative Conditions

Similarly, there is a lack of in vivo data regarding the efficacy of this compound in established animal models of neurodegenerative disorders.

Rodent Models of Parkinsonian Syndromes (e.g., MPTP, 6-OHDA)

No published studies were found that assess the neuroprotective or restorative effects of this compound in rodent models of Parkinson's disease induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine). These models are standard for evaluating potential anti-Parkinsonian drugs.

Animal Models of Alzheimer's Disease Pathology

There is currently no available research on the effects of this compound in animal models that recapitulate the pathological hallmarks of Alzheimer's disease, such as amyloid-beta plaque deposition and tau hyperphosphorylation.

Models of Ischemic Brain Injury

Preclinical evaluation of neuroprotective agents frequently employs models of ischemic brain injury to simulate the pathological conditions of stroke in a controlled laboratory setting. These models are crucial for understanding the mechanisms of neuronal damage and for testing the efficacy of potential therapeutic compounds like this compound.

One of the most widely utilized models is Middle Cerebral Artery Occlusion (MCAO) . This procedure can be either transient, involving temporary blockage of the artery followed by reperfusion, or permanent. The MCAO model effectively mimics focal ischemic stroke in humans, leading to reproducible infarcts primarily in the cortex and striatum. Assessment in this model typically involves neurological deficit scoring to gauge functional outcomes and histological analysis, often using stains like 2,3,5-triphenyltetrazolium chloride (TTC), to measure the volume of infarcted tissue.

Another significant model is Global Cerebral Ischemia , often induced by four-vessel occlusion (4VO). This model simulates the effects of cardiac arrest, where blood flow to the entire brain is temporarily halted. The hippocampus, particularly the CA1 region, is highly vulnerable in this model, making it suitable for studying mechanisms of selective neuronal death and the effects of compounds on cognitive functions related to this brain region.

The table below summarizes key aspects of these models.

| Model | Type of Ischemia | Primary Brain Regions Affected | Key Outcome Measures |

| Middle Cerebral Artery Occlusion (MCAO) | Focal | Cortex, Striatum | Neurological Deficit Score, Infarct Volume |

| Four-Vessel Occlusion (4VO) | Global | Hippocampus (especially CA1) | Neuronal Cell Counts, Behavioral Tests (e.g., Morris Water Maze) |

Models of Neuroinflammatory Disorders

Neuroinflammation is a critical component of many neurodegenerative diseases. Preclinical models that recapitulate aspects of neuroinflammatory processes are therefore essential for evaluating the activity of compounds such as this compound.

A common approach involves the administration of inflammogens like lipopolysaccharide (LPS) . LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, the resident immune cells of the brain. Intracerebral or systemic administration of LPS induces a robust inflammatory response characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species. This model is valuable for assessing the anti-inflammatory properties of a compound by measuring its ability to suppress microglial activation and cytokine production.

Another set of models involves the use of specific neurotoxins that elicit an inflammatory response as part of their mechanism of toxicity. For example, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model, primarily used for Parkinson's disease research, involves significant microglial activation and neuroinflammation that contribute to the degeneration of dopaminergic neurons. Similarly, toxins like 6-hydroxydopamine (6-OHDA) also induce neurodegeneration with a prominent inflammatory component.

The following table outlines these neuroinflammatory models.

| Model | Inducing Agent | Primary Mechanism | Key Outcome Measures |

| Lipopolysaccharide (LPS) Model | Lipopolysaccharide | Microglial Activation | Pro-inflammatory Cytokine Levels, Microglial Morphology |

| Neurotoxin Models (e.g., MPTP, 6-OHDA) | MPTP, 6-OHDA | Neurotoxin-induced Cell Death and Secondary Inflammation | Dopaminergic Neuron Counts, Striatal Dopamine (B1211576) Levels, Microglial Activation Markers |

Advanced Neuroimaging Techniques in Preclinical Animal Studies

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for Target Engagement

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the quantification of molecular targets in the living brain. For a compound like this compound, these techniques are invaluable for confirming that the drug engages its intended target, such as monoamine oxidase (MAO) enzymes.

The development of specific radioligands is central to this process. For instance, radiolabeled versions of deprenyl, such as [11C]L-deprenyl, have been used to image MAO-B in the brain. nih.govnih.gov PET studies can demonstrate the binding of the radioligand to MAO-B-rich regions and can be used to determine the degree of enzyme occupancy by an unlabeled drug like this compound. By performing PET scans before and after administration of the compound, researchers can quantify the displacement of the radioligand, which directly reflects the extent of target engagement. This provides crucial information on the pharmacokinetic and pharmacodynamic relationship of the drug in the central nervous system. nih.gov

Magnetic Resonance Imaging (MRI) for Structural and Functional Assessment

Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that provides detailed information about the structure and function of the brain. nih.govfrontiersin.orgnih.gov In preclinical studies of this compound, various MRI techniques can be employed to assess its therapeutic effects.

Structural MRI , including T1-weighted and T2-weighted imaging, can be used to visualize and quantify the extent of brain damage in models of ischemic injury. For example, T2-weighted images are particularly sensitive to the edema that occurs following a stroke, allowing for the measurement of lesion volume. High-resolution structural MRI can also be used to assess brain atrophy over time in models of chronic neurodegeneration.

Functional MRI (fMRI) , which measures brain activity by detecting changes in blood flow, can provide insights into how a compound modulates neural networks. frontiersin.orgnih.govplos.org Resting-state fMRI, for instance, can be used to examine functional connectivity between different brain regions and how this is altered by disease and treatment. In the context of ischemic stroke, fMRI could be used to monitor the recovery of functional networks in response to treatment with this compound.

The table below details the application of these neuroimaging techniques.

| Technique | Application | Information Gained |

| PET/SPECT | Target Engagement | Quantification of MAO-B occupancy, confirmation of CNS penetration and binding |

| Structural MRI | Lesion and Atrophy Assessment | Measurement of infarct volume, tracking of neurodegenerative changes |

| Functional MRI (fMRI) | Neural Network Analysis | Assessment of functional connectivity, monitoring of network recovery post-injury |

Electrophysiological Studies in Preclinical Models

In Vitro Slice Electrophysiology

In vitro slice electrophysiology is a powerful technique for studying the effects of a compound on the fundamental electrical properties of neurons and synaptic transmission within an intact local circuit. This method involves recording from neurons in acutely prepared brain slices, preserving the local cellular architecture.

Using techniques like whole-cell patch-clamp , researchers can measure a variety of neuronal parameters, including resting membrane potential, action potential firing characteristics, and synaptic currents (both excitatory and inhibitory). By applying this compound to the brain slice, it is possible to directly observe its effects on these properties. For example, one could investigate whether the compound modulates voltage-gated ion channels or alters synaptic plasticity, a cellular correlate of learning and memory.

This technique allows for a detailed mechanistic investigation into how this compound might exert its neuroprotective or neurorestorative effects at the cellular and synaptic level.

In Vivo Electrophysiological Recordings and Local Field Potentials of this compound Remain Uncharacterized

Despite a comprehensive search of scientific literature, no specific data from in vivo electrophysiological or local field potential studies on the chemical compound this compound are currently available.

In the field of preclinical neuroscience, in vivo electrophysiological recordings are a critical tool for understanding how a compound affects the brain's electrical activity in a living organism. These techniques involve the placement of microelectrodes in specific brain regions to measure the firing rates of individual neurons (single-unit recordings) or the collective activity of groups of neurons (multi-unit recordings).

Complementing these recordings, the analysis of local field potentials (LFPs) provides insight into the synchronized activity of neuronal populations. LFPs represent the slower, wave-like electrical signals that reflect the sum of synaptic and other transmembrane currents within a localized brain area. By examining changes in the power and frequency of different brain waves (e.g., delta, theta, alpha, beta, gamma), researchers can infer a compound's impact on neural network oscillations, which are fundamental to various cognitive and physiological processes.

Typically, preclinical in vivo studies for a novel compound would involve administering the substance to animal models and recording the subsequent changes in neuronal firing and LFP characteristics in relevant brain regions. Data from such studies are often presented in tables summarizing key findings, such as alterations in firing frequency, changes in the power of specific frequency bands, or effects on event-related potentials.

However, for this compound, such detailed research findings and corresponding data tables could not be located in the available scientific literature. Therefore, the specific effects of this compound on neuronal activity and brain wave patterns in preclinical in vivo models have yet to be publicly documented.

Structure Activity Relationships Sar and Design of Novel Rac 4 Amino Deprenyl Derivatives

Systematic Modification of the Amino Deprenyl (B1670267) Scaffold

Systematic modifications to the Deprenyl scaffold involve altering various parts of the molecule, including the phenyl ring, the alkyl chain connecting the phenyl ring to the amine, the amine substituent, and the propargyl group. For "rac 4-Amino Deprenyl," the primary focus is on the phenyl ring substitution.

The phenyl ring of Selegiline (B1681611) plays a critical role in its interaction with the MAO-B active site. SAR studies on Selegiline analogs have revealed that modifications to this ring can significantly impact inhibitory potency and selectivity. While specific data for a "4-Amino Deprenyl" is not extensively documented, general trends from studies on other phenyl-substituted Selegiline derivatives provide insights.

Para-Substitution: Substitutions at the para-position of the phenyl ring have been shown to influence MAO inhibitory activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic distribution of the phenyl ring, affecting its interaction with amino acid residues within the enzyme's active site nih.govresearchgate.net.

Halogen and Alkoxy Substituents: Studies on fluorinated Deprenyl analogs, such as 4-Fluorodeprenyl, have shown MAO-B inhibitory activity with an IC50 of approximately 227 nM . Similarly, the introduction of ethoxy (-OC2H5) or methoxy (B1213986) (-OCH3) groups at the 4-position of related chromone (B188151) structures (HC4 and HC3, respectively) resulted in potent MAO-B inhibition (IC50 values of 40 nM and 49 nM, respectively) researchgate.net. These findings suggest that lipophilic and electron-donating groups at the para-position can be favorable for MAO-B inhibition.

Amino Group at the 4-Position: While direct experimental data for a 4-amino substituted Deprenyl analog is limited in the reviewed literature, based on general SAR principles, an amino group (-NH2) at the 4-position could potentially influence binding through hydrogen bonding interactions with the enzyme's active site. Its electron-donating nature might also affect the electronic properties of the phenyl ring. Further investigation would be required to determine its specific impact on MAO-B potency and selectivity.

Table 1: MAO Inhibition Profile of Selegiline and Phenyl-Substituted Analogs

| Compound/Derivative | Phenyl Ring Substitution | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Selectivity (MAO-B/MAO-A) | Citation(s) |

| Selegiline (R-Deprenyl) | Unsubstituted | 6.8 - 51 | ~23 | ~450-fold (for 51 nM) | medchemexpress.comacs.orgabcam.com |

| 4-Fluorodeprenyl | 4-Fluoro | ~227 | N/A | N/A | |

| Compound 24 | Unspecified | 1.2 | N/A | N/A | acs.org |

| Compound 28 | Unspecified | 1.5 | N/A | N/A | acs.org |

| Chalcone 2i | Unspecified | 130 | N/A | N/A | dergipark.org.tr |

| HC4 (Chromone) | 4-Ethoxy | 40 | N/A | 50.40-fold (for MAO-A) | researchgate.net |

| HC3 (Chromone) | 4-Methoxy | 49 | N/A | N/A | researchgate.net |

Selegiline is a chiral molecule, with the (R)-enantiomer (Selegiline) being significantly more potent and selective for MAO-B inhibition compared to its (S)-enantiomer nih.govoup.comwikipedia.org. This stereoselectivity is crucial for its therapeutic profile.

(R)-Deprenyl (Selegiline): Exhibits high potency and selectivity for MAO-B. Its IC50 values for MAO-B are in the low nanomolar range medchemexpress.comabcam.com.

(S)-Deprenyl: The (S)-enantiomer is considerably less potent as an MAO-B inhibitor and shows reduced selectivity nih.govoup.comwikipedia.org.

The "this compound" designation implies a racemic mixture of enantiomers. Developing enantiomerically pure 4-amino derivatives would be essential to harness the stereoselective advantages observed with Selegiline. The introduction of a 4-amino group onto the phenyl ring does not inherently create new chiral centers within the core Deprenyl structure, but the stereochemistry at the existing chiral center remains paramount for biological activity.

Future Directions and Preclinical Research Gaps for Rac 4 Amino Deprenyl

Elucidating Novel Preclinical Targets and Mechanisms Beyond MAO Inhibition

A primary avenue for future research lies in the exploration of molecular targets and mechanisms of rac 4-Amino Deprenyl (B1670267) that are independent of its presumed MAO-B inhibitory activity. The parent compound, deprenyl, is known to exert neuroprotective effects that are not solely attributable to MAO-B inhibition. nih.govnih.govnih.gov These effects are thought to involve the modulation of anti-apoptotic proteins and the preservation of mitochondrial integrity. nih.gov It is therefore crucial to investigate whether rac 4-Amino Deprenyl shares these properties and to identify any unique interactions it may have with cellular pathways implicated in neurodegeneration.

Key research questions to address include:

Does this compound interact with pro- or anti-apoptotic signaling cascades?

Can it modulate mitochondrial function and mitigate oxidative stress, a common factor in neurodegenerative diseases? nih.gov

Does the 4-amino substitution alter the binding profile to other receptors or enzymes in the central nervous system?

Investigation of this compound in Underexplored Preclinical Disease Models

The therapeutic application of deprenyl has predominantly been in the context of Parkinson's disease. rapamycin.newsscilit.com To unlock the full potential of this compound, it is imperative to investigate its efficacy in a broader range of preclinical disease models. Given the neuroprotective properties of related compounds, exploring its effects in models of other neurodegenerative conditions is a logical next step.

Furthermore, intriguing preclinical data suggests that deprenyl may possess anticancer properties, inducing apoptosis in various cancer cell lines. arxiv.org This opens up an entirely new and underexplored therapeutic area for deprenyl analogues.

Table 1: Potential Underexplored Preclinical Models for this compound

| Disease Category | Specific Model | Rationale |

|---|---|---|

| Neurodegenerative Diseases | Alzheimer's Disease (e.g., APP/PS1 mice) | Potential to mitigate amyloid-beta toxicity and oxidative stress. |

| Huntington's Disease (e.g., R6/2 mice) | Exploration of effects on huntingtin aggregation and neuronal survival. | |

| Amyotrophic Lateral Sclerosis (e.g., SOD1 mice) | Assessment of motor neuron protection and disease progression. | |

| Psychiatric Disorders | Animal models of depression and anxiety | Building on the antidepressant effects of MAOIs. rapamycin.news |

Development of Advanced Preclinical Delivery Systems for Enhanced Brain Penetration

A significant hurdle in the treatment of central nervous system disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). While deprenyl is known to cross the BBB, the efficiency of this process for this compound has not been characterized. Future research should focus on quantifying its BBB permeability and, if necessary, developing advanced delivery systems to enhance its brain penetration.

Potential strategies could include the use of nanocarriers, such as liposomes or polymeric nanoparticles, or the formulation of prodrugs designed to exploit endogenous transport mechanisms at the BBB. The development of such systems would be a critical step in optimizing the therapeutic potential of this compound.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Preclinical Studies

To gain a comprehensive understanding of the molecular effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches can provide an unbiased view of the global changes in gene expression (genomics), protein levels (proteomics), and metabolite profiles (metabolomics) following drug administration in preclinical models.

This approach could reveal novel biomarkers of drug response and toxicity, as well as uncover unexpected mechanisms of action. For instance, proteomic analysis of brain tissue from treated animals could identify novel protein targets, while metabolomic profiling could shed light on the compound's impact on cellular metabolism and neurotransmitter pathways.

Comparative Preclinical Analysis with Established Neuroactive Compounds

To contextualize the pharmacological profile of this compound, it is crucial to conduct comparative preclinical studies with established neuroactive compounds. These should include not only the parent compound, deprenyl, but also other MAO-B inhibitors and drugs used to treat the targeted neurological disorders.

Such studies would help to delineate the unique therapeutic advantages, if any, of this compound. Key comparative parameters should include potency, selectivity, neuroprotective efficacy, and the profile of its metabolites.

Methodological Advancements in Preclinical Characterization of this compound

The thorough preclinical characterization of this compound will necessitate the application of advanced and robust methodological approaches. This includes the use of high-resolution imaging techniques to visualize drug distribution in the brain, as well as sophisticated electrophysiological and behavioral assays to assess its functional effects on neuronal circuits and behavior.

Furthermore, the development of specific and sensitive analytical methods for the quantification of this compound and its metabolites in biological matrices is a prerequisite for accurate pharmacokinetic and pharmacodynamic studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac 4-Amino Deprenyl, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer: Synthesis typically involves reductive amination of the ketone precursor using chiral catalysts or resolving agents. Key variables include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (20–40°C), and catalyst loading (e.g., 5–10% palladium on carbon). Enantiomeric purity can be assessed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and UV detection at 254 nm . Optimization requires iterative testing of reaction parameters and validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What in vitro assays are recommended to evaluate rac 4-Amino Deprenyl’s monoamine oxidase-B (MAO-B) inhibition efficacy?

- Methodological Answer: Use fluorometric or spectrophotometric assays with recombinant human MAO-B. Prepare substrate (e.g., benzylamine) at 100 µM in phosphate buffer (pH 7.4) and pre-incubate with test compound (1–100 nM) for 30 minutes. Measure product (benzaldehyde) formation via fluorescence (Ex/Em: 360/450 nm) or absorbance (250 nm). Include a positive control (e.g., selegiline) and normalize inhibition to vehicle-treated samples. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. How does rac 4-Amino Deprenyl’s pharmacokinetic profile compare across rodent models, and what factors contribute to variability?

- Methodological Answer: Conduct bioavailability studies in Sprague-Dawley rats or C57BL/6 mice via oral (10 mg/kg) and intravenous (2 mg/kg) administration. Plasma samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose should be analyzed using LC-MS/MS. Key parameters: Cₘₐₓ, Tₘₐₓ, AUC₀–₂₄, and half-life. Variability arises from first-pass metabolism (CYP2D6/3A4 activity), tissue distribution (logP ~2.5), and enantiomer-specific clearance rates. Cross-species differences require allometric scaling for human PK predictions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in rac 4-Amino Deprenyl’s neuroprotective vs. pro-oxidant effects observed in aging models?

- Methodological Answer: Design dose-response studies in primary neuronal cultures (e.g., SH-SY5Y cells) exposed to oxidative stressors (H₂O₂ or rotenone). Measure reactive oxygen species (ROS) using DCFH-DA fluorescence and mitochondrial membrane potential via JC-1 staining. Compare outcomes at low (1–10 nM) vs. high (100 nM–1 µM) concentrations. Confounding factors include assay sensitivity (e.g., plate reader vs. flow cytometry) and cell-type-specific redox buffering capacity. Meta-analysis of existing data should account for publication bias and heterogeneity in model systems .

Q. How can enantiomer-specific activity of rac 4-Amino Deprenyl be isolated in vivo, and what analytical techniques validate target engagement?

- Methodological Answer: Administer pure enantiomers (R and S) to transgenic mice (e.g., MAO-B knockouts) and quantify brain penetration via microdialysis coupled with chiral LC-MS. Target engagement is validated using ex vivo autoradiography with [¹¹C]-L-deprenyl. Co-administration with deuterated internal standards controls for metabolic interconversion. Statistical analysis (ANOVA with Tukey’s post hoc) identifies enantiomer-specific effects on dopamine metabolites (e.g., 3-MT) .

Q. What statistical approaches address variability in cognitive outcomes across rac 4-Amino Deprenyl clinical trials for age-related cognitive decline?

- Methodological Answer: Apply mixed-effects models to longitudinal data (e.g., MMSE scores) to account for inter-individual variability in baseline cognition, APOE ε4 status, and concomitant medications. Stratify analysis by dose, enantiomer ratio, and pharmacogenetic markers (e.g., CYP2D6 polymorphisms). Sensitivity analyses should exclude outliers identified via Cook’s distance. Bayesian meta-regression synthesizes evidence from heterogeneous trials, weighting studies by sample size and risk of bias .

Methodological Best Practices

- Data Validation : Ensure enantiomeric purity ≥98% via circular dichroism (CD) and X-ray crystallography .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories (e.g., Zenodo) .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.